TTK Inhibitory Potency: Target Compound vs. Closest Structural Analog (Example 03.02)
In a direct head-to-head comparison within the same patent and assay system, the target compound (Example 03.03) demonstrated an IC50 of 73,400 nM against recombinant human TTK, compared to 67,800 nM for Example 03.02 (N-(cyclopropylmethyl)-1-(2-{[2-ethoxy-4-(morpholin-4-ylcarbonyl)phenyl]amino}[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide) [1]. Both compounds share the N-cyclopropylmethylpiperidine carboxamide motif but diverge in their aromatic substituents. The small 1.08-fold difference in IC50 indicates that the 4-methoxyphenylpropanamide tail of the target compound provides TTK binding affinity comparable to the triazolopyridine-based scaffold of Example 03.02, making these two compounds suitable as matched-pair controls for probing the contribution of the amide tail region to target engagement [1].
| Evidence Dimension | Recombinant human TTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 73,400 nM (7.34 × 10⁴ nM) |
| Comparator Or Baseline | Example 03.02 (US9670202): IC50 = 67,800 nM (6.78 × 10⁴ nM) |
| Quantified Difference | Example 03.02 is 1.08-fold more potent (absolute difference: 5,600 nM) |
| Conditions | pH 7.7; 50 nL of 100-fold concentrated DMSO solution in black low-volume 384-well microtiter plate; TTK (Homo sapiens) enzyme assay |
Why This Matters
For procurement purposes, the near-identical TTK potency of Example 03.02 and 03.03 allows researchers to select either compound as a low-potency matched-pair control in structure–activity relationship studies, with the choice driven by the desired amide tail pharmacophore rather than potency differences alone.
- [1] BindingDB. BDBM190800 (US9670202, Example03.03) IC50 = 7.34E+4 nM; BDBM190799 (US9670202, Example03.02) IC50 = 6.78E+4 nM. Both against Dual Specificity Protein Kinase TTK at pH 7.7. View Source
